molecular formula C₁₂H₁₇NO₁₂ B1142615 Isosorbide 2-Mononitrate 5-β-D-Glucuronide CAS No. 89576-61-4

Isosorbide 2-Mononitrate 5-β-D-Glucuronide

Cat. No. B1142615
CAS RN: 89576-61-4
M. Wt: 367.26
InChI Key:
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Description

Synthesis Analysis

The synthesis of Isosorbide 5-Mononitrate, closely related to the compound , involves dehydration of sorbitol to yield isosorbide, followed by nitration, sodium hydroxide treatment, and neutralization. This process achieves an overall yield of about 16% with a purity above 99%, indicating the complex and precise nature of synthesizing such compounds (Xing Huihai, 2011).

Molecular Structure Analysis

The structural analysis of isosorbide derivatives involves understanding the impact of substituents like the nitrate group on the isosorbide framework. Techniques such as X-ray diffractometry have been employed to investigate the complexation of isosorbide mononitrate with β-cyclodextrin, revealing 1:1 stoichiometry in solid-state complexes. This provides insight into the molecular interactions and stability of isosorbide mononitrate derivatives in various formulations (K. Uekama et al., 1985).

Chemical Reactions and Properties

Isosorbide mononitrate undergoes biotransformation in humans, with a significant portion being metabolized to its glucuronide conjugates, indicating the presence of active metabolic pathways that could involve the formation of Isosorbide 2-Mononitrate 5-β-D-Glucuronide. This metabolic process underscores the chemical reactivity and transformation potential of isosorbide mononitrate within the body, leading to various metabolites with distinct pharmacokinetic profiles (W. Down et al., 1974).

Physical Properties Analysis

The physical properties of isosorbide mononitrate and its derivatives, such as volatility and solubility, can be significantly influenced by complexation with other molecules like β-cyclodextrin. Such interactions not only stabilize the compound in solid-state but also retard its degradation under various storage conditions, highlighting the importance of physical property analysis in understanding and improving the stability and storage life of pharmaceutical compounds (K. Uekama et al., 1985).

Scientific Research Applications

Therapeutic Applications in Cardiovascular Diseases

Isosorbide mononitrates are primarily researched for their efficacy in treating cardiovascular diseases such as angina pectoris and heart failure. Studies have demonstrated that these compounds are effective in improving angina symptoms and exercise capacity in patients with chronic stable angina pectoris. Their mechanism involves vasodilation, which reduces myocardial oxygen demand and improves blood flow to ischemic regions of the heart. Moreover, there's evidence suggesting their role in heart failure management, particularly in patients with preserved ejection fraction, where they help improve exercise tolerance and reduce symptoms (Rehnqvist et al., 2012; Swedberg, 2012).

Pharmacokinetics and Delivery Systems

Research on isosorbide mononitrates has also extended into their pharmacokinetics and the development of novel delivery systems to optimize their therapeutic effects. Controlled-release formulations of isosorbide mononitrates have been a significant focus, aiming to provide sustained therapeutic levels, reduce dosing frequency, and minimize tolerance development. Such formulations have shown promise in providing consistent antianginal effects and improving patient compliance and quality of life (Cleophas et al., 2000).

Role in Pharmacogenomics

Emerging research in pharmacogenomics has highlighted the potential of tailoring isosorbide mononitrate therapy based on genetic markers to enhance efficacy and reduce adverse effects. Genetic polymorphisms in enzymes involved in nitrate metabolism and drug targets like the β-1 adrenergic receptor can influence individual responses to isosorbide mononitrates, presenting opportunities for personalized medicine in cardiovascular therapy (McNamara, 2008).

Safety And Hazards

Isosorbide 2-Mononitrate 5-β-D-Glucuronide is not classified as a dangerous substance according to GHS2.


Future Directions

The search results do not provide specific information about the future directions of Isosorbide 2-Mononitrate 5-β-D-Glucuronide.


properties

CAS RN

89576-61-4

Product Name

Isosorbide 2-Mononitrate 5-β-D-Glucuronide

Molecular Formula

C₁₂H₁₇NO₁₂

Molecular Weight

367.26

synonyms

1,4:3,6-Dianhydro-5-O-β-D-glucopyranuronosyl-D-glucitol 2-Nitrate

Origin of Product

United States

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